molecular formula C8H11NO B13929736 2-Ethyl-5-methyl-3-pyridinol

2-Ethyl-5-methyl-3-pyridinol

Cat. No.: B13929736
M. Wt: 137.18 g/mol
InChI Key: SMGPBWKBNPCMHA-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl-3-pyridinol is a chemical compound belonging to the class of pyridinols, which are derivatives of pyridine This compound is characterized by the presence of an ethyl group at the second position, a methyl group at the fifth position, and a hydroxyl group at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-methyl-3-pyridinol can be achieved through several methods. One common approach involves the reaction of 2-acyl-5-methylfurans with ammonia . This reaction typically requires specific conditions, such as controlled temperature and pressure, to yield the desired product. Another method involves the liquid-phase transformation of acetaldehyde ammonia trimer in the presence of an acid promoter . This reaction is carried out at elevated temperatures and pressures to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves the use of paraldehyde and aqueous ammonia in the presence of a catalyst . This reaction is conducted at temperatures ranging from 200 to 300°C and pressures of 12 to 13 MPa. The yield of this reaction is approximately 70%, with the simultaneous production of other pyridine bases.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methyl-3-pyridinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine carboxylic acids, while reduction may produce pyridine alcohols.

Scientific Research Applications

2-Ethyl-5-methyl-3-pyridinol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-methyl-3-pyridinol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups, along with the hydroxyl group, makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-ethyl-5-methylpyridin-3-ol

InChI

InChI=1S/C8H11NO/c1-3-7-8(10)4-6(2)5-9-7/h4-5,10H,3H2,1-2H3

InChI Key

SMGPBWKBNPCMHA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)C)O

Origin of Product

United States

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